molecular formula C20H17ClN2O3 B3432052 Disperse Yellow 232 CAS No. 94945-27-4

Disperse Yellow 232

Cat. No.: B3432052
CAS No.: 94945-27-4
M. Wt: 368.8 g/mol
InChI Key: CBNSBRVOBGWOBM-UHFFFAOYSA-N
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Description

Disperse Yellow 232 is a fluorescent dye belonging to the class of coumarin derivatives. It is known for its vibrant yellow color and is primarily used in the textile industry for dyeing synthetic fibers. The compound has the molecular formula C20H17ClN2O3 and a molecular weight of 368.81 g/mol . It is also utilized in various biomedical applications due to its chromogenic properties.

Mechanism of Action

Target of Action

Disperse Yellow 232, also known as 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin or 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-, is primarily harnessed as a chromogenic agent within the realms of medical diagnostics and pharmaceuticals . It has been found to have an inhibitory effect against human carboxylesterase 1 , which plays a crucial role in drug metabolism and lipid processing.

Mode of Action

It is known that the compound interacts with its target, human carboxylesterase 1, and exhibits inhibitory activity . This interaction likely alters the normal function of the enzyme, potentially affecting the metabolism of certain drugs and lipids.

Biochemical Pathways

Carboxylesterases are known to hydrolyze esters and amides, including many drugs and prodrugs . Therefore, inhibition of these enzymes by this compound could potentially affect the bioavailability and efficacy of certain medications.

Pharmacokinetics

Given its use as a chromogenic agent, it is likely that the compound has properties that allow it to permeate diverse medicinal formulations .

Result of Action

The primary result of this compound’s action is its inhibitory effect on human carboxylesterase 1 . This could potentially affect the metabolism of certain drugs and lipids, altering their bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disperse Yellow 232 can be synthesized through a three-component reaction involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate. This reaction is typically carried out in the presence of glycerol and acetic acid, which act as catalysts to accelerate the reaction . The reaction temperature is maintained at around 80°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves multi-step procedures that require the use of expensive reagents and complex catalytic systems . These methods often involve the preparation of raw materials in advance, adding complexity to the operation and potentially reducing yields .

Chemical Reactions Analysis

Types of Reactions

Disperse Yellow 232 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the chromophoric system of the dye, affecting its color properties.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines .

Scientific Research Applications

Disperse Yellow 232 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the staining of biological tissues and cells for microscopy.

    Medicine: Utilized in medical diagnostics as a chromogenic agent.

    Industry: Applied in the dyeing of synthetic fibers and as a component in fluorescent paints and resins.

Comparison with Similar Compounds

Disperse Yellow 232 is unique due to its specific chromophoric system and fluorescence properties. Similar compounds include:

  • Disperse Yellow 82
  • Disperse Yellow 184
  • Disperse Yellow 186 These compounds share similar applications but differ in their chemical structures and specific properties .

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSBRVOBGWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067941
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35773-43-4, 94945-27-4, 129038-03-5
Record name Macrolex yellow
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35773-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility properties of Disperse Yellow 232?

A1: this compound's solubility in supercritical carbon dioxide (scCO2) has been investigated. Research shows its solubility in scCO2 increases with both temperature and pressure. [] This finding is significant as it provides a greener alternative to traditional dyeing processes, which often employ harsh organic solvents.

Q2: What models are used to predict the solubility of this compound in supercritical CO2?

A2: Four semi-empirical models, namely Chrastil, Kumar–Johnston, Bartle, and Mendez-Santiago–Teja, have demonstrated good correlation with experimental solubility data for this compound in scCO2. [] These models can be used to predict solubility under various conditions, facilitating the optimization of dyeing processes.

Q3: How does the structure of this compound relate to its application in inks?

A3: this compound, with its complex polycyclic structure, [, ] is a hydrophobic dye. This hydrophobicity necessitates the use of dispersants, like amphiphilic block copolymers, to enable its stable incorporation into aqueous ink formulations. []

Q4: What is the role of amphiphilic block copolymers in this compound-based inks?

A4: Amphiphilic block copolymers, like PCL-b-PAA, act as dispersants for this compound in water-based inks. [] Their structure allows them to encapsulate the hydrophobic dye molecules, forming stable micelles that prevent aggregation and ensure uniform color distribution.

Q5: What are the advantages of using this compound in ink formulations?

A5: this compound, when formulated with appropriate dispersants, yields inks with desirable properties like low viscosity and near-Newtonian behavior. [] This makes these inks suitable for inkjet printing applications. Moreover, the resulting ink dispersions exhibit excellent stability even after thermal aging. []

Q6: What are the environmental implications of using supercritical CO2 in relation to this compound?

A6: Utilizing supercritical CO2 as a solvent for this compound offers a more environmentally friendly approach compared to traditional organic solvents. [] ScCO2 is non-toxic, non-flammable, and readily available, making it a greener alternative for dyeing processes.

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